
Blonanserin Impurity 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blonanserin Impurity 6 is a byproduct formed during the synthesis of Blonanserin, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. Blonanserin works by antagonizing dopamine D2 and D3 receptors as well as serotonin 5-HT2A receptors, which helps alleviate both positive and negative symptoms of schizophrenia .
Méthodes De Préparation
Blonanserin Impurity 6 can be synthesized through various methods. One common method involves reacting Blonanserin with n-ethylpiperazine in the presence of organic solvents like tetrahydrofuran (THF) or toluene. The reaction is typically carried out at temperatures ranging from -30°C to 150°C . Another method involves the reaction of 1-N-Boc-piperazine with chloro-4-(4-fluorophenyl)-2-pyridine to obtain the impurity .
Analyse Des Réactions Chimiques
Blonanserin Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include varying temperatures, pressures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Analytical Applications
Stability-Indicating Methods
A significant application of Blonanserin Impurity 6 lies in the development of stability-indicating methods for the quantification of residual solvents and impurities in pharmaceutical formulations. For instance, a validated gas chromatographic method has been developed to simultaneously determine residual solvents in blonanserin, which includes identifying impurities like this compound. This method demonstrated high specificity, linearity, accuracy, and robustness, making it suitable for quality control purposes in pharmaceutical manufacturing .
Impurity Profiling
The identification and characterization of impurities like this compound are essential for regulatory compliance and ensuring patient safety. Studies have shown that various synthetic routes can lead to different impurity profiles, necessitating thorough investigation during drug development. Understanding the formation mechanisms of these impurities can help optimize synthesis processes and enhance product purity .
Pharmacological Insights
Role in Efficacy Studies
Blonanserin itself has been extensively studied for its efficacy in treating schizophrenia. The presence of impurities such as this compound can influence the pharmacokinetics and pharmacodynamics of the drug. Research indicates that impurities may alter the drug's therapeutic effects or side effect profiles, underscoring the importance of monitoring these compounds during clinical studies .
Safety Assessments
Long-term safety studies involving blonanserin have revealed that adverse effects are generally mild to moderate. However, understanding how impurities like this compound contribute to these effects is critical. For example, a study on adolescents indicated that while blonanserin treatment improved psychiatric symptoms over a year, monitoring for extrapyramidal symptoms and other adverse events remained essential .
Case Study 1: Gas Chromatography Method Validation
A study focused on developing a gas chromatographic method for detecting residual solvents in blonanserin formulations highlighted the significance of impurities like this compound. The method achieved an accuracy range of 94.1% to 101.7% for detecting this impurity, demonstrating its potential utility in ensuring product quality during manufacturing processes .
Case Study 2: Long-Term Treatment Efficacy
In a long-term study assessing the safety and efficacy of oral blonanserin tablets among adolescents with schizophrenia, researchers monitored various parameters including the incidence of adverse events linked to impurities. The findings emphasized that while most side effects were manageable, ongoing research into how impurities affect treatment outcomes is necessary .
Mécanisme D'action
Blonanserin Impurity 6 exerts its effects by interacting with various molecular targets. It binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Comparaison Avec Des Composés Similaires
Blonanserin Impurity 6 can be compared with other similar compounds such as:
Risperidone Impurity: Both impurities are byproducts of antipsychotic drugs and have similar applications in research and industry.
Olanzapine Impurity: Like this compound, Olanzapine Impurity is used in quality control and regulatory compliance in the pharmaceutical industry.
Quetiapine Impurity: This impurity is also studied for its metabolic pathways and potential toxicities.
This compound is unique due to its specific formation during the synthesis of Blonanserin and its distinct chemical properties .
Activité Biologique
Blonanserin Impurity 6 is a byproduct of the synthesis of blonanserin, a novel atypical antipsychotic primarily used for treating schizophrenia. Understanding the biological activity of this impurity is crucial due to its potential implications in pharmacology and drug development. This article reviews the available literature on this compound, focusing on its biological activity, potential mechanisms of action, and implications in pharmaceutical applications.
Chemical Characteristics
This compound is characterized by its interactions with various molecular targets. It has been reported to bind to and inhibit dopamine receptors D2 and D3, as well as serotonin receptor 5-HT2A, which are critical pathways in the treatment of schizophrenia. The compound's structural features include a piperazine moiety and a fluorophenyl group, similar to those found in blonanserin itself.
The exact mechanism of action for this compound remains largely unexplored. However, it is suggested that its biological activity may stem from its ability to modulate dopaminergic and serotonergic neurotransmission. By inhibiting the aforementioned receptors, it could potentially contribute to alleviating both positive and negative symptoms associated with schizophrenia .
In Vitro Studies
Research on this compound is limited, but preliminary studies indicate that it may exhibit biological activity similar to that of blonanserin. The compound's effects on cell lines and animal models have not been extensively documented, highlighting a significant gap in the literature. Further studies are necessary to elucidate its pharmacological profile and potential therapeutic applications.
Case Studies
While specific case studies focusing solely on this compound are scarce, findings related to blonanserin can provide context. For instance, clinical trials have shown that blonanserin effectively manages both positive and negative symptoms of schizophrenia with a favorable side effect profile compared to other antipsychotics . This suggests that impurities like this compound could influence the overall efficacy and safety of the drug.
Data Table: Comparative Analysis of Biological Activity
Compound | Target Receptors | Biological Activity | Clinical Relevance |
---|---|---|---|
Blonanserin | D2, D3, 5-HT2A | Antagonist | Effective in treating schizophrenia; low side effects |
This compound | D2, D3, 5-HT2A | Potential antagonist | Unknown; requires further investigation |
Implications in Pharmaceutical Development
The presence of impurities like this compound can significantly affect the quality and therapeutic effectiveness of pharmaceutical products. Understanding its formation during synthesis is essential for ensuring drug purity and compliance with regulatory standards . Moreover, insights into the biological activity of such impurities can inform strategies for developing safer antipsychotic medications.
Propriétés
Numéro CAS |
132810-83-4 |
---|---|
Formule moléculaire |
C23H30FN3 |
Poids moléculaire |
367.51 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.